2-Methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-prop-2-enylbenzene
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Overview
Description
2-Methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-prop-2-enylbenzene is an organic compound with a complex structure that includes methoxy groups and a prop-2-enylbenzene moiety
Mechanism of Action
Target of Action
It’s worth noting that this compound is a derivative of eugenol , which has been shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic .
Mode of Action
Based on its structural similarity to eugenol , it can be inferred that it might interact with its targets in a similar manner. Eugenol has three active sites: hydroxyl, allylic, and aromatic groups , which could potentially interact with various biological targets.
Biochemical Pathways
Given its structural similarity to eugenol , it might affect similar biochemical pathways. Eugenol has been shown to display a wide range of biological activities, suggesting that it might interact with multiple biochemical pathways .
Result of Action
Given its structural similarity to eugenol , it might have similar effects. Eugenol has been shown to display a wide range of biological activities, suggesting that it might have various molecular and cellular effects .
Preparation Methods
The synthesis of 2-Methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-prop-2-enylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the etherification of 3-methoxyphenol with an appropriate alkylating agent, followed by further functionalization to introduce the prop-2-enyl group. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired ether bonds .
Chemical Reactions Analysis
2-Methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-prop-2-enylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the prop-2-enyl group to form a saturated alkyl chain.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines can replace the methoxy groups under appropriate conditions
Scientific Research Applications
2-Methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-prop-2-enylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for understanding biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Comparison with Similar Compounds
2-Methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-prop-2-enylbenzene can be compared with similar compounds such as:
2-Methoxyphenol:
3-Methoxyphenol: Known for its use in the production of resins and as an intermediate in organic synthesis.
4-Allyl-2-methoxyphenol:
The uniqueness of this compound lies in its combination of functional groups, which provide it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-6-15-9-10-18(19(13-15)21-3)23-12-11-22-17-8-5-7-16(14-17)20-2/h4-5,7-10,13-14H,1,6,11-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWGARMECTXXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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